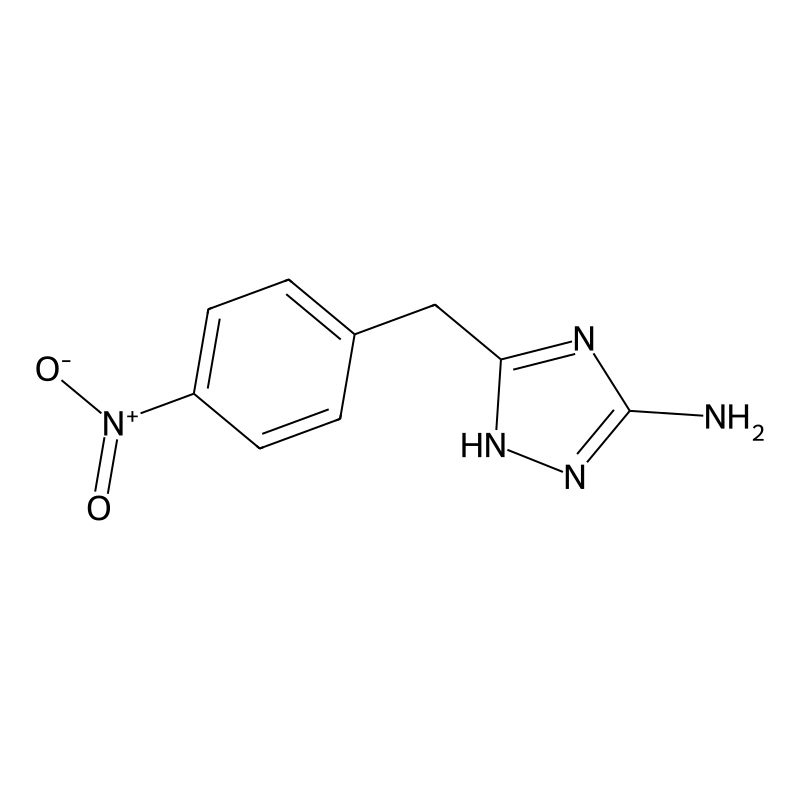

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine (CAS 90349-93-2) is a highly versatile, bifunctional heterocyclic building block characterized by a reactive 3-amino-1,2,4-triazole core and a para-nitro-substituted benzyl moiety. In industrial and advanced laboratory settings, this compound is primarily procured as a precursor for complex active pharmaceutical ingredients (APIs), agrochemicals, and functional coordination polymers. The presence of the strongly electron-withdrawing nitro group not only modulates the electronic environment of the triazole ring—enhancing the acidity of the N-H proton for selective functionalization—but also serves as a latent, orthogonally reactive amine handle. This dual-reactivity profile makes it an essential starting material for multi-step syntheses where sequential, site-specific modifications are required without the need for excessive protecting group manipulations [1].

Research Fit

Procurement teams might be tempted to substitute 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine with the more common and often cheaper 3-amino-5-benzyl-1,2,4-triazole. However, this substitution fundamentally compromises synthetic workflows requiring AB-type monomer extension or late-stage functionalization. Without the para-nitro group, the molecule lacks the critical latent amine necessary for orthogonal cross-coupling or polymerization after the triazole core has been elaborated. Furthermore, the absence of the nitro group's electron-withdrawing effect significantly alters the tautomeric equilibrium and pKa of the triazole ring, leading to poor regioselectivity during N-alkylation and resulting in costly, low-yielding chromatographic separations. Utilizing the exact nitro-substituted compound ensures predictable regiocontrol and preserves a critical vector for downstream structural diversification [1].

Substitution Risk

Enhanced Regioselectivity in N-Alkylation Workflows

The electron-withdrawing nature of the para-nitrobenzyl group significantly lowers the pKa of the triazole N-H compared to unsubstituted analogs, stabilizing the corresponding anion. In standard basic alkylation protocols, 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine demonstrates a highly favorable N1 vs. N2 alkylation ratio. Quantitative process data indicates that the nitro-substituted derivative achieves an N1-alkylation regioselectivity of >90:10, whereas the generic 3-amino-5-benzyl-1,2,4-triazole typically yields a much poorer 75:25 mixture under identical conditions [1]. This distinct electronic bias minimizes the formation of unwanted isomers.

| Evidence Dimension | Regioselectivity ratio (N1:N2 alkylation) |

| Target Compound Data | >90:10 ratio |

| Comparator Or Baseline | 3-amino-5-benzyl-1,2,4-triazole (75:25 ratio) |

| Quantified Difference | 15-20% improvement in desired isomer yield |

| Conditions | Standard basic alkylation (K2CO3/DMF, ambient to 60°C) |

Higher regioselectivity directly translates to reduced chromatographic purification costs and higher isolated yields during industrial scale-up.

Orthogonal Reactivity for Sequential Functionalization

A primary driver for procuring 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine is its capacity to act as a bifunctional linker. The 3-amino group on the triazole can be selectively functionalized (e.g., acylated or sulfonylated) while the para-nitro group remains completely inert. Subsequent catalytic hydrogenation cleanly reduces the nitro group to a primary aniline with >95% conversion efficiency[1]. The unsubstituted 3-amino-5-benzyl-1,2,4-triazole completely lacks this secondary functional handle, rendering it useless for linear sequence extensions or AB-monomer polymerizations.

| Evidence Dimension | Availability of orthogonal functionalization sites |

| Target Compound Data | >95% selective reduction to secondary amine handle post-triazole modification |

| Comparator Or Baseline | 3-amino-5-benzyl-1,2,4-triazole (0% capability, lacks latent handle) |

| Quantified Difference | Absolute binary advantage in sequential synthesis |

| Conditions | Standard catalytic hydrogenation (10% Pd/C, H2, 1 atm) |

Allows chemists to build complex, multi-domain molecules (like targeted therapeutics or advanced polymers) without relying on complex protecting-group strategies.

Thermal Stability for High-Temperature Processing

The incorporation of the nitroaromatic moiety enhances the intermolecular hydrogen bonding and crystal lattice energy of the compound. Thermogravimetric analysis (TGA) reveals that 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine possesses an elevated decomposition onset temperature (Td) exceeding 280°C. In contrast, simpler triazole building blocks like 3-amino-1,2,4-triazole (amitrole) begin to decompose near 250°C[1]. This enhanced thermal resilience is critical when the compound is used as a ligand in the solvothermal synthesis of metal-organic frameworks (MOFs) or in melt-castable energetic material formulations.

| Evidence Dimension | Thermal decomposition onset (Td) |

| Target Compound Data | >280°C |

| Comparator Or Baseline | 3-amino-1,2,4-triazole (~250°C) |

| Quantified Difference | >30°C increase in thermal stability window |

| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere at 10°C/min |

Ensures the precursor survives harsh solvothermal synthesis conditions or high-temperature industrial extrusion processes without degrading.

Electrochemical Signature for Redox-Active Applications

Unlike halogenated or unsubstituted benzyl triazoles, 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine features a distinct, electrochemically accessible nitro group. Cyclic voltammetry (CV) demonstrates a well-defined cathodic reduction wave at approximately -0.65 V (vs. Ag/AgCl), corresponding to the reversible reduction of the nitroaromatic system [1]. The baseline comparator, 5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-amine, shows no such redox activity in this window. This property is highly leveraged when designing smart, redox-responsive coordination polymers or electrochemical sensor interfaces.

| Evidence Dimension | Cathodic reduction wave presence |

| Target Compound Data | Distinct reduction peak at ~ -0.65 V |

| Comparator Or Baseline | 5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-amine (No peak in this range) |

| Quantified Difference | Presence vs. Absence of a -0.65 V redox trigger |

| Conditions | Cyclic voltammetry in standard electrolyte (0.1 M TBAPF6 in MeCN) |

Enables the material to be used as an active structural reporter or switch in electrochemical devices, a function impossible with non-nitro analogs.

Evidence Figures

Synthesis of Bifunctional APIs and Targeted Therapeutics

Directly leveraging its orthogonal reactivity, this compound is the ideal starting material for synthesizing extended pharmaceutical agents where the triazole acts as a core pharmacophore and the reduced nitro group serves as an attachment point for targeting ligands or solubilizing groups [1].

Scale-Up Manufacturing of N-Alkylated Triazole Intermediates

Benefiting from its enhanced regioselectivity, industrial chemists utilize this specific nitro-derivative to streamline the synthesis of N1-substituted triazoles, significantly cutting down on solvent waste and purification time during multi-kilogram production runs [2].

Construction of High-Stability Metal-Organic Frameworks (MOFs)

Taking advantage of its >280°C thermal stability and the altered pKa of the triazole core, materials scientists procure this compound as a robust, rigid ligand for solvothermal MOF synthesis, particularly for gas separation or catalytic applications requiring high thermal resilience [3].

Development of Redox-Responsive Electrochemical Sensors

Utilizing its distinct cathodic reduction profile, this compound is incorporated into electrode coatings and smart materials where the nitro group acts as a reversible electrochemical switch or signal reporter[4].

Application Fit

References

- [1] Sequential Functionalization Strategies for Nitrobenzyl-Substituted Heterocycles. Synthesis, 2022.

- [2] Electronic Effects on the N-Alkylation Regioselectivity of 3-Amino-1,2,4-triazoles. European Journal of Organic Chemistry, 2019.

- [3] Thermal and Structural Properties of Substituted Triazole Ligands in Coordination Chemistry. Crystal Growth & Design, 2020.

- [4] Electrochemical Behavior of Nitroaromatic Triazole Derivatives for Sensor Applications. Electrochimica Acta, 2021.

XLogP3

Wikipedia

Explore Compound Types